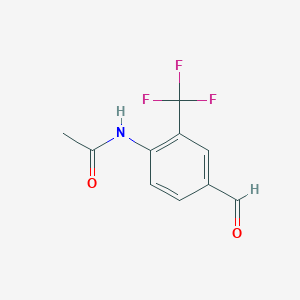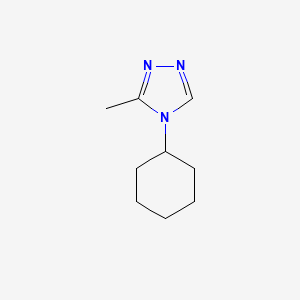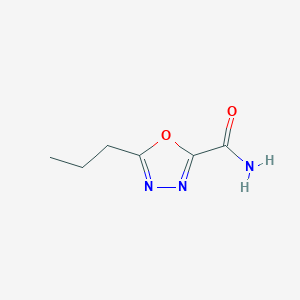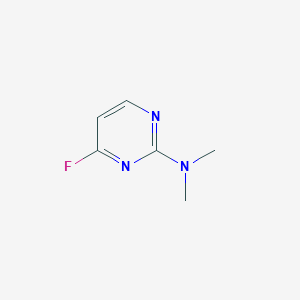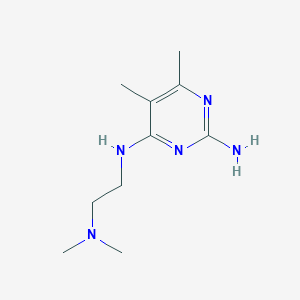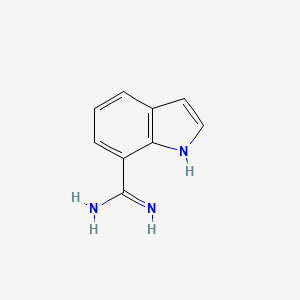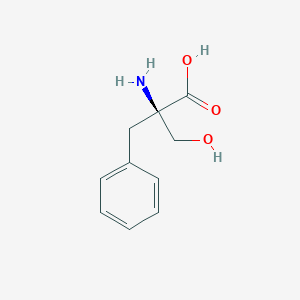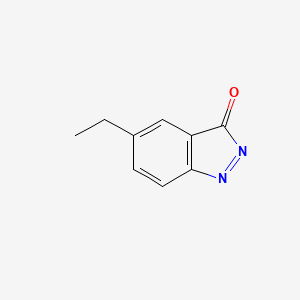
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of amino, dichlorophenyl, and trifluoroethanone groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one typically involves the Friedel-Crafts acylation of aniline derivatives. This process uses copper triflate as a catalyst, which can be easily recovered and reused without loss of catalytic activity . The reaction conditions often include the use of ionic liquids and microwave heating to enhance the efficiency of the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the bromination of a precursor molecule followed by selective amination . This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one stands out due to its trifluoroethanone group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
277301-96-9 |
|---|---|
Formule moléculaire |
C8H4Cl2F3NO |
Poids moléculaire |
258.02 g/mol |
Nom IUPAC |
1-(6-amino-2,3-dichlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2 |
Clé InChI |
JXFSBFOZMUUYCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



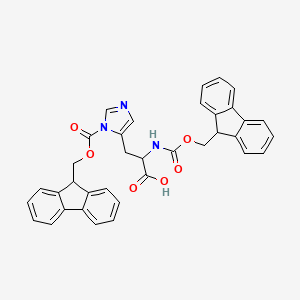
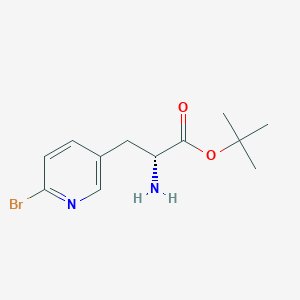
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
